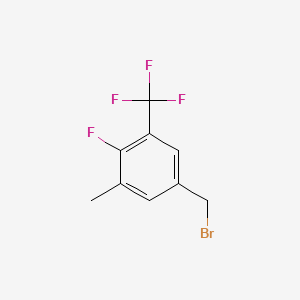

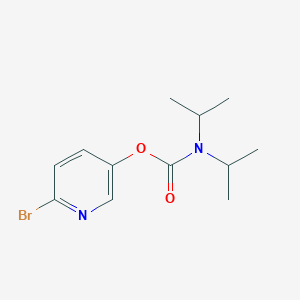

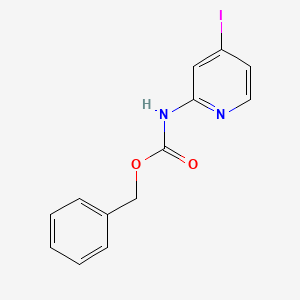

![molecular formula C11H9NO3 B1405429 Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid CAS No. 1341035-02-6](/img/structure/B1405429.png)

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

Descripción general

Descripción

The term “racemic” refers to a mixture that contains equal amounts of left- and right-handed enantiomers of a chiral molecule . In the case of “Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid”, it suggests that the compound is a racemic mixture of the specified cyclopropane-indoline carboxylic acid.

Molecular Structure Analysis

Racemic mixtures are optically inactive because each enantiomer rotates plane-polarized light in an equal but opposite direction . This property is likely to be true for “this compound” as well.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester has been used in selective enzymatic reactions to produce enantiomerically pure monocarboxylic acids. These acids are further processed through classical organic chemistry to yield 1-amino 2-methyl cyclopropane carboxylic acids (Lugano et al., 1992).

Synthesis of Constrained Amino Acids

The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been developed. This process involves iodocarbocyclization, azidation, saponification, and reduction, bypassing reactions like ring opening or lactamisation, which are common in alternative synthetic strategies (Mangelinckx et al., 2019).

Synthesis of Analogs for Biological Studies

Racemic forms of carbon–carbon double bond locked analogues of strobilurins, featuring a trans-1,2-disubstituted cyclopropane ring, have been synthesized. This involved palladium-catalyzed cross-coupling reactions, highlighting the compound's utility in creating biologically relevant molecules (Rossi et al., 2001).

Enantiomerically Pure Compound Synthesis for Cancer Research

Racemic seco-iso-CFI analogs have been synthesized and evaluated for their cytotoxicity against cancer cells. These compounds show potential in cancer research due to their ability to covalently react with AT-rich DNA sequences and exhibit selective toxicity (Purnell et al., 2006).

Spirocyclic Oxindole Analogue Synthesis

An efficient synthesis method for the spirocyclic oxindole analogue 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid demonstrates the versatility of this chemical structure in complex organic syntheses (Teng et al., 2006).

Chiral Compound Synthesis

The synthesis of axially dissymmetric 2′-hydroxy-1,1′-binaphthyl-2-carboxylic acid, which rapidly racemizes under certain conditions, showcases the importance of this compound class in the study of chiral chemicals (Oi et al., 1993).

Propiedades

IUPAC Name |

(1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMGVVIMKVWJT-HQJQHLMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

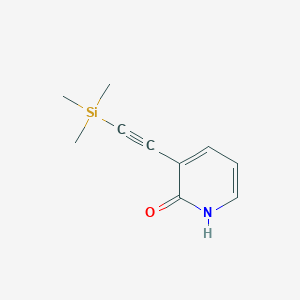

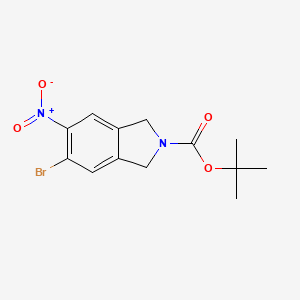

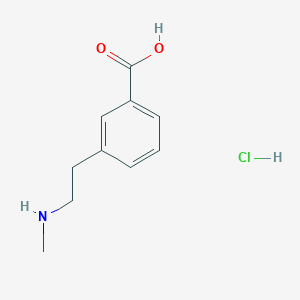

![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)

![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)